Higher Oral Bioavailability Likelihood vs. 6‑Nitro‑1,3‑benzodioxole‑5‑carbonitrile Due to Optimized Lipophilicity
The computed XLogP3 value of (6‑nitro‑1,3‑benzodioxol‑5‑yl)acetonitrile (1.2) [1] falls within the optimal range (1–3) for oral absorption, whereas the direct carbonitrile analogue (6‑nitro‑1,3‑benzodioxole‑5‑carbonitrile, CAS 52805‑38‑6) displays a lower XLogP3 of 0.6 [2]. The 0.6‑unit increase in lipophilicity is attributable to the methylene spacer and can enhance membrane permeability without compromising solubility.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 6‑Nitro‑1,3‑benzodioxole‑5‑carbonitrile (CAS 52805‑38‑6), XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm based on molecular structure; no experimental measurement available. |
Why This Matters
A drug candidate’s likelihood of oral absorption is maximised when LogP is between 1 and 3; the target compound’s higher value suggests improved membrane permeation relative to the carbonitrile, guiding medicinal chemists in lead optimisation.
- [1] PubChem Compound Summary for CID 266584, (6‑Nitro‑1,3‑benzodioxol‑5‑yl)acetonitrile. U.S. National Library of Medicine, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/67302-16-3 (accessed 2026‑05‑06). View Source
- [2] PubChem Compound Summary for CID 44284817, 6‑Nitro‑1,3‑benzodioxole‑5‑carbonitrile. U.S. National Library of Medicine, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/44284817 (accessed 2026‑05‑06). View Source
